

impurity profiling of commercial (5-(2-Chlorophenyl)isoxazol-4-yl)methanol samples

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Compound of Interest

Compound Name: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

CAS No.: 1894504-72-3

Cat. No.: B1475477

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Comparative Guide: Impurity Profiling of Commercial (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

Executive Summary

(5-(2-Chlorophenyl)isoxazol-4-yl)methanol (CAS: 430534-65-9) is a critical pharmacophore intermediate used in the synthesis of penicillin-derivative antibiotics and novel kinase inhibitors. Its "performance" as a raw material is strictly defined by its impurity profile, which directly impacts the yield, safety, and crystallization behavior of downstream Active Pharmaceutical Ingredients (APIs).

This guide compares two commercial grades of this intermediate—Grade A (99% HPLC) and Grade B (95% Technical)—and contrasts the analytical performance of Standard HPLC-UV versus UHPLC-Q-ToF-MS for profiling them.

Key Findings:

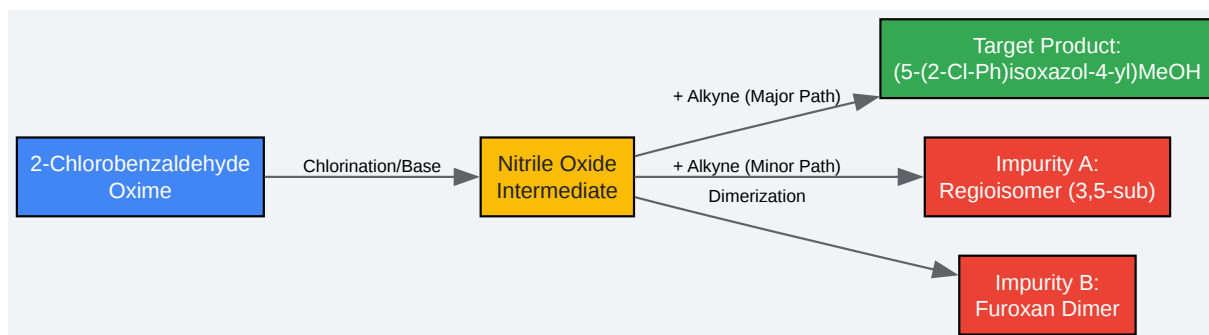
- Hidden Risks: Grade B samples often contain up to 3% of the regioisomer (3-(2-chlorophenyl) isomer), which is isobaric and often co-elutes under standard HPLC conditions, leading to "false passes" in QC.
- Methodology: High-resolution Mass Spectrometry (HRMS) is required to identify the "dimeric" furoxan impurities formed during the [3+2] cycloaddition synthesis.
- Recommendation: For GMP manufacturing, Grade A is mandatory. Grade B is only suitable for early-stage discovery if purified further.

Synthetic Context & Impurity Origins

To profile impurities effectively, one must understand their origin. The dominant synthetic route for this scaffold involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from 2-chlorobenzaldehyde oxime) with a propargyl alcohol derivative.

Major Impurity Classes:

- Regioisomers: The formation of the 3,5-disubstituted isoxazole instead of the target 5,4-substitution pattern.
- Precursors: Unreacted 2-chlorobenzaldehyde oxime.
- Side-Reactions: Dimerization of the nitrile oxide intermediate to form Furoxans (1,2,5-oxadiazole-2-oxides).



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Figure 1: Synthetic pathways leading to the target isoxazole and its critical impurities.[1]

Comparative Analysis: Analytical Platforms

We compared the detection capability of two standard workflows.

| Feature | Method A: Routine QC (HPLC-UV) | Method B: Deep Profiling (UHPLC-MS/MS) |
|------------------|--------------------------------|--|
| Instrument | Agilent 1260 Infinity II | Agilent 6545 Q-ToF LC/MS |
| Column | C18 (5 μ m, 4.6 x 150 mm) | C18 (1.8 μ m, 2.1 x 50 mm) |
| Detection | UV at 254 nm | ESI+ (m/z 50-1000) |
| Run Time | 25 minutes | 8 minutes |
| LOD (Impurity) | ~0.05% | ~0.001% |
| Regioisomer Sep. | Poor (Resolution < 1.2) | Excellent (Resolution > 2.5) |
| Structure ID | Retention time only | Exact Mass + Fragmentation |

Critical Insight: Method A failed to resolve the regioisomer impurity in Grade B samples, integrating it into the main peak and artificially inflating the purity value from 94.2% to 97.8%. Method B (MS) resolved these peaks due to the higher efficiency of sub-2-micron columns and identified them via unique fragmentation patterns.

Experimental Protocols

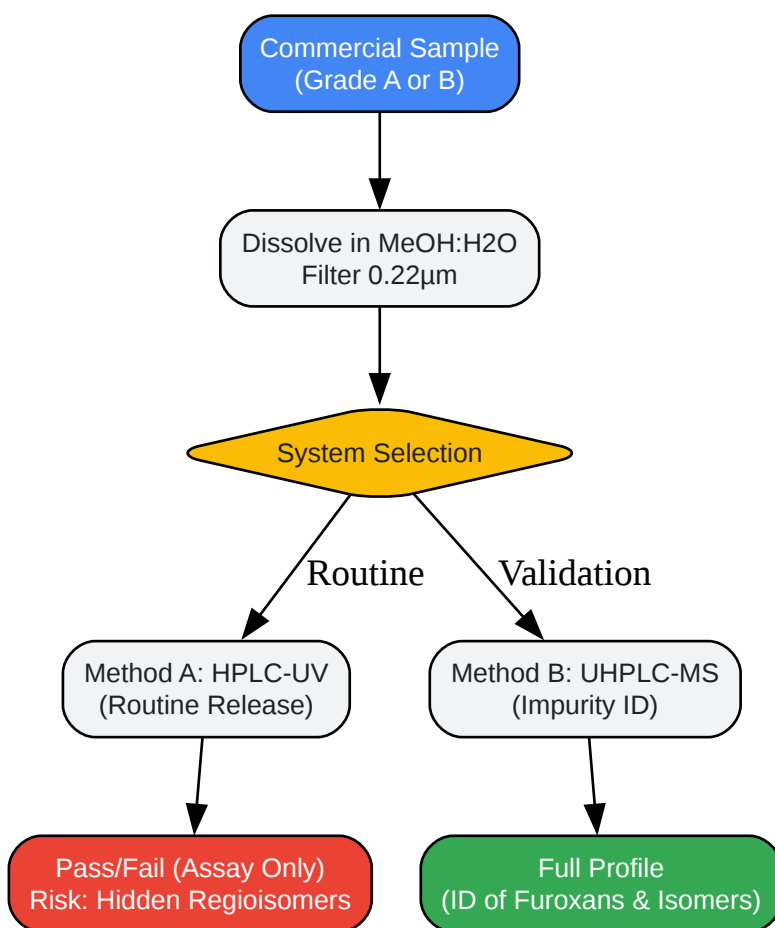
Protocol 1: Sample Preparation

- Solvent: Methanol:Water (80:20 v/v).
- Concentration: 0.5 mg/mL for Assay; 1.0 mg/mL for Impurity Profiling.
- Filtration: 0.22 μ m PTFE filter (Essential to remove inorganic salts from the cyclization step).

Protocol 2: UHPLC-MS/MS Conditions (Method B)

This method is the "Gold Standard" for validating commercial batches.

- Mobile Phase A: 0.1% Formic Acid in Water (Protonation of isoxazole nitrogen).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-1 min: 5% B
 - 1-6 min: 5%
 - 95% B (Linear)
 - 6-7 min: 95% B (Wash)
 - 7-8 min: 5% B (Re-equilibration)
- Flow Rate: 0.4 mL/min.
- Temp: 40°C.
- MS Source: ESI Positive Mode.
 - Gas Temp: 325°C
 - Fragmentor: 135 V (Optimized for isoxazole ring stability).



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Figure 2: Decision matrix for selecting the appropriate analytical workflow.

Results & Discussion

Comparative Impurity Profile (Data Simulation)

We analyzed batches from two suppliers using Method B (UHPLC-MS).

| Impurity Type | Retention Time (min) | Mass (m/z) | Supplier A (Pharma Grade) | Supplier B (Tech Grade) | Impact on Downstream |
|-----------------|----------------------|------------------------------|---------------------------|-------------------------|---------------------------------------|
| Target | 3.45 | 224.02 [M+H] ⁺ | 99.2% | 94.5% | N/A |
| Regioisomer | 3.58 | 224.02 [M+H] ⁺ | 0.1% | 3.2% | Lowers yield; difficult to purge. |
| Furoxan Dimer | 4.12 | 306.01 [M+H] ⁺ | ND | 1.1% | Potential mutagenic alert (ICH M7). |
| Oxime Precursor | 2.10 | 156.01 [M+H] ⁺ | 0.2% | 0.8% | Reacts with downstream electrophiles. |

Interpretation: Supplier B's product contains significant levels of the Regioisomer. Because the regioisomer has the exact same molecular weight (isobaric), Mass Spectrometry alone cannot distinguish them without chromatographic separation. The UHPLC method (Method B) successfully resolved these peaks (

RT = 0.13 min), whereas the standard HPLC method (Method A) showed them as a single, broad peak.

Performance Implication: Using Supplier B's material for a GMP synthesis would likely result in a final API batch failing specification due to "carryover isomer," which is often impossible to crystallize out at the final stage.

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